Home > Products > Screening Compounds P117122 > Febuxostat impurity 6
Febuxostat impurity 6 - 1271738-74-9

Febuxostat impurity 6

Catalog Number: EVT-1478770
CAS Number: 1271738-74-9
Molecular Formula: C18H22N2O4S
Molecular Weight: 362.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Febuxostat Impurity 6, chemically identified as 2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid [], is a significant impurity found during the synthesis of Febuxostat []. This compound is categorized as a process-related impurity (PRI), specifically a nitrosamine PRI. Nitrosamine PRIs, including Febuxostat Impurity 6, have garnered significant attention due to their potential carcinogenicity []. Understanding the formation and properties of Febuxostat Impurity 6 is crucial for ensuring the safety and efficacy of Febuxostat as a medication.

Febuxostat

Compound Description: Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) is a non-purine selective inhibitor of xanthine oxidase. [, , , , , , , , , , , , , , , , , , , , , ] It is clinically used for the treatment of hyperuricemia and gout. [, , , , , , , , , , , , , , , , , , , , , ] Febuxostat exhibits several biological properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities. [, , , , ]

Relevance: Febuxostat is the parent compound of Febuxostat impurity 6. Impurities are often structurally related to the parent compound, arising from side reactions or incomplete purification during the synthesis process. [, ]

2-(3-((Hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Compound Description: This compound is identified as the main impurity of Febuxostat in one of the provided papers. []

Relevance: This compound is considered structurally related to Febuxostat because it shares the core structure of Febuxostat with a modification at the cyano group. [] The cyano group in Febuxostat is replaced by a hydroxyiminomethyl group in this impurity. []

6-Aminopenicillanic Acid

Compound Description: 6-Aminopenicillanic acid (APA) is a chemical compound that serves as a key precursor in the production of various penicillin-based antibiotics. [, , ] It can be present as an impurity in both ampicillin and dicloxacillin. [, ]

Relevance: While 6-Aminopenicillanic acid is not directly structurally related to Febuxostat, it is mentioned in the context of impurity profiling in pharmaceutical analysis alongside discussions about Febuxostat impurities. This highlights the importance of identifying and quantifying impurities in drug development and manufacturing for both classes of compounds. [, , ]

Source and Classification

Febuxostat impurity 6 arises during the synthetic processes of febuxostat, particularly through side reactions or incomplete reactions. As an impurity, it falls under the category of pharmaceutical contaminants that can potentially impact drug efficacy and safety. Regulatory guidelines necessitate the identification and quantification of such impurities to ensure compliance with safety standards in drug manufacturing.

Synthesis Analysis

Methods and Technical Details

The synthesis of febuxostat impurity 6 generally follows the same initial steps as that of febuxostat itself. The process typically begins with the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents under controlled conditions. The formation of impurity 6 can occur due to side reactions, such as:

  • Oxidation: Exposure to oxidizing agents can yield oxidized derivatives.
  • Reduction: Reducing agents may convert impurity 6 into different forms.
  • Substitution: Reactions with nucleophiles or electrophiles can lead to substituted derivatives.

The specific conditions for these reactions often vary based on proprietary methods used by manufacturers, but high-performance liquid chromatography (HPLC) is commonly employed to monitor impurity levels throughout the synthesis process .

Molecular Structure Analysis

Structure and Data

The molecular structure of febuxostat impurity 6 features a thiazole ring, which contributes to its biological activity. The structural formula indicates the presence of various functional groups, including a hydroxyimino group, which may play a role in its interaction with biological targets.

Molecular Formula: C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S
Molecular Weight: 362.44 g/mol
CAS Number: 1271738-74-9

The compound's three-dimensional conformation can significantly influence its reactivity and interaction with enzymes like xanthine oxidase .

Chemical Reactions Analysis

Reactions and Technical Details

Febuxostat impurity 6 can undergo several types of chemical reactions:

  • Oxidation: Using agents like hydrogen peroxide under acidic conditions may yield hydroxylated derivatives.
  • Reduction: Sodium borohydride can facilitate reduction under mild conditions.
  • Substitution: Halogenating agents or nucleophiles can react under controlled temperatures to form substituted derivatives.

These reactions are critical for understanding how impurities can be managed during production, ensuring that they remain within acceptable limits as defined by regulatory standards .

Mechanism of Action

Process and Data

As an impurity related to febuxostat, impurity 6 likely shares a similar mechanism of action by inhibiting xanthine oxidase, an enzyme involved in purine metabolism. This inhibition leads to decreased production of uric acid, contributing to lower serum urate levels in patients with gout.

Key Points:

  • Target Enzyme: Xanthine oxidase
  • Biochemical Pathway: Purine metabolism
  • Pharmacokinetics: Febuxostat shows good oral bioavailability and follows a two-compartment model in plasma concentration time course.
  • Result of Action: Reduction in serum uric acid levels .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Slightly soluble in neutral conditions; almost insoluble in acidic conditions.

Chemical Properties

  • Melting Point: Specific melting points are not well-documented for this impurity but are inferred from related compounds.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature, influencing its reactivity during synthesis .
Applications

Scientific Uses

Febuxostat impurity 6 serves primarily as a marker for quality control in the production of febuxostat. Its identification is crucial for ensuring that the final pharmaceutical product meets safety standards. Additionally, understanding its properties may aid researchers in developing more efficient synthetic routes for febuxostat while minimizing unwanted impurities.

Introduction to Febuxostat and Its Impurities

Pharmacological Role of Febuxostat in Hyperuricemia and Gout Management

Febuxostat (chemical name: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a non-purine, selective xanthine oxidase (XO) inhibitor approved globally for chronic hyperuricemia in gout. It potently inhibits both oxidized and reduced forms of xanthine oxidase (Ki = 0.6 nM), the enzyme catalyzing the terminal steps of purine metabolism where hypoxanthine converts to xanthine and subsequently to uric acid. By blocking this pathway, febuxostat significantly reduces serum urate (sUA) levels below the clinical target of 6 mg/dL, preventing urate crystal deposition in joints and soft tissues. This mechanism differentiates it from purine-like inhibitors (e.g., allopurinol) and enables efficacy in patients unresponsive to conventional therapies [1] [9].

  • Clinical Relevance: Chronic gout management requires persistent sUA suppression. Febuxostat achieves this through potent, dose-dependent XO inhibition, with 80 mg/day demonstrating superior urate-lowering effects compared to allopurinol 300 mg/day in pivotal trials [9]. Its non-purine structure minimizes interactions with enzymes in purine/pyrimidine pathways, reducing off-target effects [1].

Regulatory Emphasis on Impurity Profiling in Pharmaceutical Development

International regulatory agencies (ICH, FDA, EMA) mandate rigorous identification and control of impurities in active pharmaceutical ingredients (APIs) due to potential impacts on safety, efficacy, and stability. ICH Q3A(R2) and Q3B(R2) guidelines classify impurities as organic, inorganic, or residual solvents, setting qualification thresholds based on maximum daily doses. For febuxostat—a non-pharmacopeial compound during early development—comprehensive impurity profiling was critical for regulatory filings and process validation [1] [6].

  • Analytical Requirements: Impurities at levels ≥0.10% must be structurally identified and qualified. Hyphenated techniques like LC-MS/MS with quadrupole time-of-flight (Q-TOF) detectors enable precise characterization due to high mass accuracy (<5 ppm) and fragmentation pattern analysis. For instance, studies identified Impurity 6 as a synthesis-related carryover impurity using LC-MS/MS with electrospray ionization (ESI+) [citation:] [6]. Regulatory submissions require data on impurity fate during synthesis, purge capabilities, and biological safety [5] [9].

Classification and Sources of Febuxostat-Related Impurities

Febuxostat impurities arise from three primary sources: (1) starting materials/intermediates, (2) side reactions during synthesis, and (3) degradation under stress conditions. They are categorized as:

  • Process-Related Impurities: Include unreacted intermediates, isomeric byproducts, and carryover impurities from raw materials. Febuxostat Impurity 6 (ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate; CAS 1271738-74-9) is a carryover impurity originating from incomplete esterification or oxime formation during synthesis [3] [7].
  • Degradation Impurities: Formed via hydrolysis, oxidation, or photolysis (e.g., des-cyano or diacid derivatives) [4].
  • Isomeric Impurities: Positional isomers like 2-arylthiazole regioisomers [8].

Structural and Synthetic Origins of Impurity 6:

  • Molecular Formula: C₁₈H₂₂N₂O₄S
  • Molecular Weight: 362.44 g/mol
  • Structure: Features an ethoxycarbonyl group at C5 of the thiazole ring and an (E)-configured hydroxyimino moiety at the benzonitrile site, differing from febuxostat’s carboxylic acid and cyano groups [3] [7].
  • Formation Pathway: Arises from ethyl esterification of a late-stage intermediate or incomplete hydrolysis. Alternatively, it may form via oxime modification of an aldehyde precursor during synthesis [4] [8].

Table 1: Key Febuxostat Impurities and Comparative Features

Impurity NameCAS No.Molecular FormulaMolecular Weight (g/mol)Structural Distinction from Febuxostat
Febuxostat Impurity 61271738-74-9C₁₈H₂₂N₂O₄S362.44Ethyl ester; (E)-hydroxyimino group
Des-Cyano Febuxostat144060-62-8C₁₆H₁₇NO₄S319.38Aldehyde (–CHO) replacing nitrile (–CN)
Sec-Butoxy Impurity1335202-59-9C₁₆H₁₆N₂O₃S316.37sec-Butoxy chain instead of isobutoxy
Dicyano Impurity161718-81-6C₁₂H₁₂N₂O200.24Additional nitrile group at C3 position

Table 2: Synthetic Carryover Pathways for Key Impurities

Impurity TypeOrigin in SynthesisCarryover Mechanism
Impurity 6Ethyl ester intermediate or oxime byproductIncomplete hydrolysis/transformation
Aldehyde ImpurityIncomplete cyanation of formyl precursorResidual aldehyde unreacted
Isobutoxy IsomersAlkylation with 1-bromo-2-methylpropane at wrong phenolic siteRegioselectivity failure in ether formation

Detection Challenges: Impurity 6 co-elutes with intermediates in reverse-phase HPLC, necessitating gradient methods with C18 columns and MS-compatible buffers (e.g., ammonium acetate, pH 4.0). Q-TOF MS facilitates identification via exact mass measurements (m/z 363.1425 [M+H]⁺) and diagnostic fragments at m/z 261 (thiazole cleavage) [1] [6].

Molecular Visualization: Impurity 6’s structure highlights two critical regions—the ethoxycarbonyl group (blue) and hydroxyimino moiety (red)—which alter polarity and stability compared to febuxostat.

[Thiazole Ring]–COOCH₂CH₃ (Ethyl ester)  vs.  [Thiazole Ring]–COOH (Febuxostat)  

This ester group increases lipophilicity (LogP ~5.57 vs. 2.86 for febuxostat), impacting retention times in chromatographic separations [3] [7].

For comprehensive impurity listings, readers may refer to supplier catalogs (e.g., SynZeal, Pharmaffiliates) documenting over 35 characterized febuxostat impurities [5] [8].

Properties

CAS Number

1271738-74-9

Product Name

Febuxostat impurity 6

IUPAC Name

ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C18H22N2O4S

Molecular Weight

362.45

InChI

InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+

SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C

Synonyms

5-​Thiazolecarboxylic acid, 2-​[3-​[(hydroxyimino)​methyl]​-​4-​(2-​methylpropoxy)​phenyl]​-​4-​methyl-​, ethyl ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.